N-Phenyl-N-tosylformamide
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Overview
Description
N-Phenyl-N-tosylformamide: is an organic compound with the molecular formula C14H13NO3S . It is a member of the sulfonamide family, characterized by the presence of a sulfonyl group attached to an amine. This compound is known for its applications in organic synthesis and medicinal chemistry due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Phenyl-N-tosylformamide can be synthesized through the reaction of N-phenylformamide with tosyl chloride in the presence of a base such as triethylamine . The reaction typically occurs under mild conditions and yields the desired product with high purity .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of sulfonated rice husk ash (RHA-SO3H) as a catalyst. This method is efficient and environmentally friendly, providing high yields and allowing the catalyst to be reused multiple times without significant loss of activity .
Chemical Reactions Analysis
Types of Reactions: N-Phenyl-N-tosylformamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the tosyl group can be replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are often used.
Substitution: Reagents like sodium methoxide or ammonia can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfonyl derivatives, while reduction can produce various amines .
Scientific Research Applications
N-Phenyl-N-tosylformamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly in the design of drugs with sulfonamide functional groups.
Industry: It is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of N-Phenyl-N-tosylformamide involves its interaction with various molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, influencing their activity. This compound can also act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes .
Comparison with Similar Compounds
- N-Phenylformamide
- N-Tosylformamide
- N-Phenyl-N-tosylacetamide
Uniqueness: N-Phenyl-N-tosylformamide is unique due to its dual functional groups (phenyl and tosyl), which provide it with distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it valuable in various applications .
Properties
CAS No. |
68984-88-3 |
---|---|
Molecular Formula |
C14H13NO3S |
Molecular Weight |
275.32 g/mol |
IUPAC Name |
N-(4-methylphenyl)sulfonyl-N-phenylformamide |
InChI |
InChI=1S/C14H13NO3S/c1-12-7-9-14(10-8-12)19(17,18)15(11-16)13-5-3-2-4-6-13/h2-11H,1H3 |
InChI Key |
XSRVKLJZAXSDQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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